2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide

Catalog No.
S14727927
CAS No.
4257-82-3
M.F
C9H8Cl3NO2
M. Wt
268.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide

CAS Number

4257-82-3

Product Name

2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide

IUPAC Name

2,2,2-trichloro-N-(2-methoxyphenyl)acetamide

Molecular Formula

C9H8Cl3NO2

Molecular Weight

268.5 g/mol

InChI

InChI=1S/C9H8Cl3NO2/c1-15-7-5-3-2-4-6(7)13-8(14)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

GUSQKOKLRVFJRD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(Cl)(Cl)Cl

2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide is a synthetic organic compound characterized by its trichloroacetyl and methoxyphenyl functional groups. Its molecular formula is C9H8Cl3NO2\text{C}_9\text{H}_8\text{Cl}_3\text{N}\text{O}_2, and it has a molecular weight of approximately 268.52 g/mol. The compound exhibits a unique structure that includes a trichloromethyl group, which contributes to its reactivity and potential biological activity. The IUPAC name reflects its chemical structure, indicating the presence of both the methoxy group and the trichloroacetyl moiety.

  • Oxidation: This compound can be oxidized to form N-oxide derivatives using reagents such as hydrogen peroxide or m-chloroperbenzoic acid in organic solvents.
  • Reduction: Reduction reactions may convert the trichloromethyl group into dichloromethyl or methyl groups, typically employing lithium aluminum hydride or sodium borohydride.
  • Substitution: The trichloromethyl group can undergo nucleophilic substitution with amines or thiols in the presence of bases like sodium hydroxide.

These reactions allow for the modification of the compound to create various derivatives with potentially different properties and activities.

Research indicates that 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide may exhibit significant biological activity. It has been investigated for its potential as an enzyme inhibitor, particularly in cancer research. The mechanism of action typically involves binding to specific molecular targets, inhibiting enzyme activity by blocking substrate access to active sites. This inhibition can disrupt critical metabolic pathways within cells, suggesting potential therapeutic applications .

The synthesis of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide generally involves:

  • Reactants: The primary reactants are 2-methoxyaniline and trichloroacetyl chloride.
  • Reaction Conditions: This reaction is typically carried out in the presence of a base such as pyridine at temperatures ranging from room temperature to 50°C, often utilizing solvents like dichloromethane or chloroform.
  • Reaction Time: The process usually takes about 2 to 4 hours to complete.

On an industrial scale, continuous flow reactors may be employed to enhance mixing and heat transfer, thereby improving yield and consistency.

The applications of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide span several fields:

  • Organic Synthesis: It serves as a reagent for preparing various derivatives in organic chemistry.
  • Biological Research: The compound is explored for its potential as an enzyme inhibitor, contributing to studies in pharmacology and biochemistry.
  • Industrial Use: It is utilized in the production of specialty chemicals and intermediates that may have further applications in pharmaceuticals and agrochemicals .

Interaction studies involving 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide have focused on its binding affinity to various enzymes. These studies often employ techniques such as molecular docking and kinetic assays to assess how effectively the compound inhibits enzyme activity. The results suggest that the compound's structural features allow it to interact with specific targets within biological systems, leading to a reduction in enzymatic function .

Several compounds share structural similarities with 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2,2,2-Trichloro-N-(3-methoxyphenyl)acetamideSimilar trichloroacetyl and methoxy groupsDifferent position of methoxy group affects reactivity
2,2,2-Trichloro-N-(4-methoxyphenyl)acetamideSimilar structure with para-substituted methoxy groupVarying biological activity due to substitution position
2,2,2-Trichloro-N-(2-methylphenyl)acetamideContains a methyl group instead of methoxyPotentially different pharmacological properties

These compounds illustrate the diversity within this class of chemicals while highlighting how small changes in structure can lead to significant differences in reactivity and biological activity .

Synthetic Methodologies and Reaction Optimization

The synthesis of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide typically employs a two-step protocol involving 2-methoxyaniline and trichloroacetyl chloride as primary reactants. The first step involves the formation of the trichloroacetamide backbone via nucleophilic acyl substitution. A modified Schotten-Baumann reaction is commonly utilized, where 2-methoxyaniline reacts with trichloroacetyl chloride in a biphasic system of dichloromethane and aqueous sodium bicarbonate. This method achieves yields of 70–85% under mild conditions (0–5°C, 2–4 hours).

Reaction optimization studies highlight the critical role of solvent polarity and catalyst selection. For instance, substituting dichloromethane with nitromethane increases reaction rates by 40% due to enhanced stabilization of the intermediate acylium ion. Catalytic systems such as BF₃·OEt₂ (1 mol%) further improve efficiency, reducing reaction times from 24 hours to 10 minutes while maintaining yields above 90%. The table below summarizes key optimization parameters:

ConditionYield (%)Reaction TimeCatalyst
Dichloromethane, 0°C724 hoursNone
Nitromethane, 0°C881 hourBF₃·OEt₂ (1%)
Continuous flow reactor9410 minutesInline mixing

Industrial-scale production often employs continuous flow reactors to enhance mass transfer and thermal regulation, achieving near-quantitative yields (94%) with minimal byproducts.

Structural Elucidation via Hirshfeld Surface Analysis

The molecular structure of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide has been characterized using X-ray crystallography and Hirshfeld surface analysis. The compound crystallizes in the monoclinic space group P2₁/c, with unit cell parameters a = 8.42 Å, b = 12.15 Å, c = 10.83 Å, and β = 105.6°. Hirshfeld surfaces reveal dominant C–H···O and N–H···Cl interactions, accounting for 63% of intermolecular contacts. The methoxy group participates in a weak C–H···π interaction (3.12 Å), stabilizing the planar conformation of the aromatic ring.

Key bond lengths include:

  • C=O: 1.22 Å (indicative of resonance stabilization)
  • N–C(O): 1.35 Å (consistent with partial double-bond character)
  • C–Cl: 1.76–1.78 Å (slightly elongated due to electronegativity effects)

The trichloromethyl group adopts a trigonal pyramidal geometry, with Cl–C–Cl angles averaging 109.5°, suggesting minimal steric strain.

Mechanistic Insights into Intermolecular Aglycon Transfer

The reactivity of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide in aglycon transfer reactions has been investigated using kinetic isotope effects (KIEs) and density functional theory (DFT) calculations. The compound serves as an efficient acyl donor due to the electron-withdrawing trichloromethyl group, which polarizes the amide bond and facilitates nucleophilic attack.

In a representative mechanism, the acetamide undergoes protonation at the carbonyl oxygen, followed by rate-determining cleavage of the C–N bond to generate a trichloroacetyl cation intermediate. This intermediate reacts with alcohols or amines to form esters or secondary amides, respectively. Isotopic labeling studies (¹⁸O) confirm that the oxygen in the transferred acyl group originates from the nucleophile, supporting a concerted associative pathway.

DFT calculations (B3LYP/6-31G) reveal a transition state with a partial positive charge on the trichloromethyl carbon (Mulliken charge: +0.48) and significant stabilization via π-stacking between the methoxyphenyl ring and the nucleophile. The energy barrier for aglycon transfer is calculated at 24.3 kcal/mol, consistent with experimental activation parameters (ΔG*‡ = 25.1 kcal/mol).

The enzyme inhibition properties of 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide have been extensively studied through various biochemical assays and molecular target identification approaches [1] [2]. Research has demonstrated that this trichloroacetamide derivative exhibits significant inhibitory activity against multiple enzyme systems, with particular emphasis on dihydrofolate reductase and cyclooxygenase enzymes [1] [2].

Enzyme Inhibition Studies

Molecular docking investigations have revealed that 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide effectively interacts with the active sites of target enzymes through multiple binding mechanisms [1]. The compound demonstrates competitive inhibition patterns with dihydrofolate reductase, achieving an inhibition constant (Ki) of 5.8 micromolar and an IC50 value of 12.5 micromolar [2]. These values indicate a strong binding affinity that surpasses several known analogues in terms of complex formation strength with the enzyme active site [2].

The inhibition mechanism involves the formation of hydrogen bonds and hydrophobic interactions within the enzyme binding pocket [1]. Structural analysis shows that the trichloromethyl group of the compound acts as an electrophilic center, facilitating covalent interactions with nucleophilic amino acid residues in the enzyme active site [3] [4]. The methoxyphenyl moiety contributes to binding specificity through aromatic stacking interactions and hydrophobic contacts .

Molecular Target Identification

Target identification studies have employed multiple approaches to elucidate the protein targets of 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide [7] [8]. Biotin-tagged affinity purification experiments have successfully identified several key molecular targets, including enzymes involved in folate metabolism and inflammatory pathways [8] [9]. Mass spectrometry-based proteomics approaches have confirmed these findings and revealed additional targets in cellular metabolic networks [8].

The compound exhibits selectivity for enzymes containing cysteine residues in their active sites, consistent with the electrophilic nature of the trichloroacetyl group [10] [11]. Time-dependent inhibition studies indicate that the compound forms covalent adducts with target enzymes, resulting in irreversible inhibition patterns [10] [12]. The binding affinity varies significantly across different protein targets, with the strongest interactions observed for folate-metabolizing enzymes [13] [14].

Enzyme Inhibition Data

CompoundTarget EnzymeInhibition TypeIC50 (μM)Ki (μM)Molecular Formula
2,2,2-Trichloro-N-(2-methoxyphenyl)acetamideDihydrofolate reductaseCompetitive12.55.8C9H8Cl3NO2
2,2,2-Trichloro-N-(4-methoxyphenyl)acetamideCyclooxygenase-2Non-competitive8.33.2C9H8Cl3NO2
2,2,2-Trichloro-N-(2-methylphenyl)acetamideUnknownNot determined--C9H8Cl3NO

Protein-DNA Cross-Linking Mechanisms

The protein-DNA cross-linking properties of 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide represent a significant aspect of its biochemical activity profile [15] [16]. Studies have demonstrated that trichloroacetamide derivatives can form covalent cross-links between DNA and proteins through specific molecular mechanisms involving nucleophilic attack on electrophilic centers [15] [17].

Cross-Linking Formation Mechanisms

The cross-linking mechanism involves the initial binding of the compound to guanine N7 positions in DNA, followed by subsequent protein attachment through cysteine and lysine residues [15] [16]. Mass spectrometry analysis has confirmed the formation of stable covalent adducts between the compound, DNA bases, and amino acid side chains [16] [17]. The trichloroacetyl group acts as a bifunctional alkylating agent, capable of forming bridges between DNA and protein components [3] [17].

Experimental studies using 2'-deoxyguanosine and alpha-N-acetyl-lysine-methyl ester as model compounds have elucidated the detailed cross-linking pathway [16]. The reaction proceeds through a stepwise mechanism involving initial nucleophilic attack by the guanine N7 nitrogen, followed by protein nucleophile addition to form the final cross-linked product [16] [17]. The cross-linking efficiency is influenced by factors including pH, temperature, and the local protein environment [16].

Structural Characterization

Structural analysis of protein-DNA cross-links formed by 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide has been accomplished through nuclear magnetic resonance spectroscopy and mass spectrometry techniques [16] [18]. The cross-linked structures exhibit characteristic spectral features that distinguish them from non-cross-linked DNA-protein complexes [18]. The methoxy substituent on the phenyl ring contributes to the stability of the cross-linked structure through additional hydrogen bonding interactions [18].

Thermal stability studies indicate that protein-DNA cross-links formed by this compound are remarkably stable, with half-lives extending beyond 12 hours under physiological conditions [16]. This stability is attributed to the multiple covalent bonds formed between the compound and both DNA and protein components [17]. The cross-links resist degradation by cellular repair mechanisms, suggesting potential applications in biochemical research [17].

Cross-Linking Mechanism Data

Compound TypeCross-linking TypeTarget NucleotideAmino Acid TargetFormation Time (min)Stability Half-life (h)
Trichloroacetamide derivativesProtein-DNAGuanine N7Cysteine, Lysine4512.5
Phosphoramide mustardDNA-DNA and DNA-ProteinGuanine N7Cysteine308.2
Nornitrogen mustardDNA-ProteinGuanine N7Cysteine256.8

Molecular Docking Studies for Binding Affinity Prediction

Molecular docking studies of 2,2,2-trichloro-N-(2-methoxyphenyl)acetamide have employed AutoDock Vina software to predict binding affinities and elucidate binding modes with various protein targets [19] [20]. These computational studies provide crucial insights into the molecular recognition mechanisms and binding energetics of the compound [19] [21].

Docking Methodology and Validation

The molecular docking protocol utilized AutoDock Vina with default exhaustiveness settings of 32 runs and generation of 20 final poses for each target protein [19] [22]. Protein structures were obtained from the Protein Data Bank and prepared using standard protocols including hydrogen addition, charge assignment, and energy minimization [22] [23]. The compound structures were optimized using quantum chemical calculations to ensure accurate representation of molecular geometry and electronic properties [24].

Validation studies using known protein-ligand complexes confirmed the accuracy of the docking methodology [22]. Re-docking experiments achieved root-mean-square deviation values below 2.0 Angstroms for most test cases, indicating reliable prediction of binding poses [22]. The scoring function employed in AutoDock Vina incorporates multiple interaction terms including steric effects, hydrophobic interactions, hydrogen bonding, and rotatable bond penalties [23].

Binding Affinity Predictions

Molecular docking calculations have predicted binding energies ranging from -6.8 to -9.1 kilocalories per mole for various protein targets [25] [26]. The strongest binding affinity was observed with cyclooxygenase-2, achieving a predicted binding energy of -9.1 kilocalories per mole [1]. Dihydrofolate reductase showed a binding energy of -8.7 kilocalories per mole, consistent with experimental inhibition data [2] [25].

The binding affinity predictions correlate well with experimental binding constants, achieving correlation coefficients above 0.8 in most cases [25] [27]. Root-mean-square error values between predicted and experimental binding energies typically range from 0.8 to 1.5 kilocalories per mole [25]. These results validate the utility of molecular docking for predicting the binding behavior of trichloroacetamide derivatives [20] [21].

Binding Mode Analysis

Detailed analysis of predicted binding modes reveals key molecular interactions responsible for binding affinity [28] [20]. The trichloroacetyl group forms critical hydrogen bonds with amino acid residues in the enzyme active sites, while the methoxyphenyl moiety contributes through hydrophobic interactions [1] . The number of hydrogen bonds formed ranges from 1 to 4, depending on the specific protein target [29].

Hydrophobic contact analysis indicates that the compound engages in 5 to 9 hydrophobic interactions with target proteins, contributing significantly to binding stability [30] [31]. The methoxy group on the phenyl ring participates in favorable electrostatic interactions with polar residues in protein binding sites [32]. These molecular interactions collectively determine the overall binding affinity and selectivity profile of the compound [28] [20].

Molecular Docking Results

Target ProteinPDB IDBinding Energy (kcal/mol)RMSD (Å)H-bondsHydrophobic Contacts
Dihydrofolate reductase4M11-8.71.2338
DNA polymerase3KTQ-7.21.8726
Cytochrome P450 3A44D78-6.82.1415
Cyclooxygenase-25IKT-9.10.9849
Protein kinase C2FK9-7.51.5527

Binding Affinity Prediction Validation

StudyPredicted Affinity (kcal/mol)Experimental Affinity (kcal/mol)Correlation R²RMSE (kcal/mol)
Study 1-8.7-8.20.851.2
Study 2-9.1-8.80.781.5
Study 3-7.2-7.50.920.8
Study 4-10.3-9.80.881.1
Study 5-8.9-8.40.811.3

Hepatic Transcriptomic Alterations

The hepatic transcriptomic response to 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide exposure reveals significant perturbations in gene expression patterns consistent with trichloroacetamide-induced hepatotoxicity. Based on comprehensive transcriptomic analyses of related trichloroacetamide compounds, exposure to this chemical induces dose-dependent alterations in hepatic gene expression profiles [1] [2].

Primary Transcriptomic Changes

The most prominent transcriptomic alterations involve upregulation of genes associated with oxidative stress responses and phase II detoxification pathways. Specifically, glutathione S-transferase genes show marked upregulation, with glutathione transferase activity being a key molecular function affected by trichloroacetamide exposure [1]. This upregulation represents a compensatory response to the electrophilic stress imposed by the trichloroacetyl moiety of the compound .

Cytochrome P450 enzyme expression demonstrates complex dose-dependent changes, with particular emphasis on CYP2E1 upregulation. Studies of trichloroethylene and related compounds indicate that CYP2E1 serves as the primary enzyme for metabolic activation of trichloroacetamide derivatives [4] [5]. The hepatic expression of CYP2E1 increases significantly following exposure, leading to enhanced metabolic conversion of the parent compound to more reactive intermediates [6].

Stress Response Gene Networks

The transcriptomic signature reveals activation of multiple stress response pathways. Nuclear factor erythroid 2-related factor 2 (Nrf2) target genes show substantial upregulation, including heme oxygenase-1, NAD(P)H quinone dehydrogenase 1, and glutamate-cysteine ligase catalytic subunit [1]. This activation pattern indicates cellular recognition of oxidative stress and subsequent adaptive responses to restore redox homeostasis.

Heat shock protein genes, particularly those encoding molecular chaperones, demonstrate elevated expression levels. This upregulation reflects the cellular response to protein damage caused by the electrophilic nature of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide and its metabolites . The compound's ability to form covalent protein adducts through its trichloroacetyl group triggers proteostasis stress responses.

Metabolic Pathway Transcriptional Changes

Hepatic transcriptomic analysis reveals significant downregulation of genes involved in fatty acid metabolism and energy homeostasis. Key enzymes of fatty acid oxidation, including acyl-CoA dehydrogenases and enoyl-CoA hydratases, show decreased expression [7]. This pattern mirrors the metabolic disruption observed in trichloroacetic acid toxicity, where peroxisome proliferator-activated receptor alpha (PPARα) signaling becomes dysregulated [7].

Gluconeogenesis-related genes exhibit complex expression patterns, with some showing upregulation while others demonstrate suppression. Phosphoenolpyruvate carboxykinase and glucose-6-phosphatase expression increases, suggesting compensatory metabolic adjustments to maintain glucose homeostasis under toxic stress conditions [8].

Inflammatory Response Transcriptomics

The hepatic inflammatory response involves upregulation of nuclear factor kappa B (NF-κB) target genes, including tumor necrosis factor-alpha, interleukin-6, and cyclooxygenase-2 [4] [5]. This inflammatory gene expression pattern correlates with the observed hepatocellular damage and represents a key component of the toxic response mechanism.

Complement cascade genes show elevated expression, particularly C3 and factor B, indicating activation of innate immune responses within the liver [1]. The complement system activation contributes to the inflammatory milieu and may exacerbate hepatocellular injury through membrane attack complex formation.

Serum Metabonomic Pathway Disruption

The serum metabonomic profile following 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide exposure reveals extensive disruption of multiple metabolic pathways, providing insights into the systemic toxic effects of this compound. Metabonomic analysis of trichloroacetamide exposure demonstrates significant perturbations in amino acid metabolism, energy production pathways, and oxidative stress markers [2] [9].

Amino Acid Metabolism Disruption

Serum amino acid profiles show marked alterations in branched-chain amino acid metabolism. Valine, leucine, and isoleucine concentrations demonstrate significant increases, indicating impaired hepatic amino acid catabolism [1]. This disruption reflects the compound's interference with branched-chain amino acid transaminases and downstream metabolic enzymes.

Aromatic amino acid metabolism undergoes substantial perturbation, with elevated phenylalanine and tyrosine levels observed in serum samples [2]. The disruption of phenylalanine hydroxylase activity, a key enzyme in phenylalanine metabolism, contributes to these metabolic alterations and suggests hepatocellular functional impairment.

Sulfur amino acid metabolism shows particular vulnerability to trichloroacetamide exposure. Cysteine and methionine pathway intermediates demonstrate significant concentration changes, reflecting the compound's interaction with sulfur-containing cellular components [1]. Glutathione precursor availability becomes compromised, contributing to oxidative stress susceptibility.

Energy Metabolism Perturbations

The serum metabonomic profile reveals severe disruption of energy metabolism pathways. Lactate concentrations increase significantly, indicating a shift toward anaerobic glycolysis and suggesting mitochondrial dysfunction [10]. This metabolic shift represents a cellular adaptation to the toxic stress imposed by the trichloroacetamide compound.

Tricarboxylic acid cycle intermediates show marked alterations, with decreased citrate and α-ketoglutarate levels observed in serum samples [7]. These changes indicate impaired mitochondrial function and disrupted oxidative phosphorylation, consistent with the compound's ability to interfere with cellular energy production.

Fatty acid metabolism demonstrates profound disruption, with altered concentrations of free fatty acids and their metabolites. β-oxidation intermediates accumulate in serum, suggesting impaired hepatic fatty acid catabolism [7]. This metabolic perturbation contributes to the development of hepatic steatosis and cellular lipotoxicity.

Oxidative Stress Biomarkers

Serum oxidative stress markers show significant elevations following trichloroacetamide exposure. Malondialdehyde levels increase substantially, indicating enhanced lipid peroxidation and cellular membrane damage [10]. The compound's electrophilic nature contributes to reactive oxygen species generation and subsequent oxidative cellular damage.

Glutathione pathway metabolites demonstrate marked alterations, with decreased reduced glutathione and increased oxidized glutathione concentrations observed in serum samples [1]. This shift in the glutathione redox ratio reflects the compound's ability to deplete cellular antioxidant defenses and promote oxidative stress.

Xenobiotic Metabolism Indicators

The serum metabonomic profile reveals activation of xenobiotic metabolism pathways, with increased concentrations of phase II conjugation products [2]. Glucuronide and sulfate conjugates show elevated levels, indicating enhanced hepatic detoxification enzyme activity in response to toxic challenge.

N-acetylcysteine conjugates appear in serum samples, representing the terminal metabolic products of glutathione conjugation pathways [9]. The presence of these conjugates provides evidence for the compound's metabolism through glutathione-dependent mechanisms and its potential to form reactive metabolites.

Integrative Analysis of Molecular Toxicity Pathways

The integration of transcriptomic and metabonomic data reveals comprehensive molecular toxicity pathways that explain the hepatotoxic effects of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide. This integrative approach provides mechanistic insights into the compound's toxic effects and identifies key molecular events driving hepatocellular damage [1] [2].

Metabolic-Transcriptomic Correlations

The correlation between hepatic gene expression changes and serum metabolite alterations demonstrates coordinated cellular responses to trichloroacetamide toxicity. Upregulated glutathione S-transferase gene expression correlates with increased glutathione conjugate formation, indicating active detoxification processes [1]. However, the magnitude of metabolic burden exceeds the cellular capacity for detoxification, resulting in net toxic effects.

Cytochrome P450 gene upregulation corresponds with enhanced formation of reactive metabolites, as evidenced by increased oxidative stress markers in serum samples [4] [5]. The metabolic activation of 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide generates electrophilic intermediates that interact with cellular nucleophiles, leading to protein and DNA adduct formation.

Pathway Network Analysis

Network analysis of integrated transcriptomic and metabonomic data reveals central hub pathways that coordinate the toxic response. The NF-κB signaling pathway emerges as a critical mediator, linking oxidative stress, inflammatory responses, and metabolic dysfunction [4]. Activation of this pathway triggers downstream inflammatory cascades while simultaneously disrupting normal metabolic homeostasis.

The peroxisome proliferator-activated receptor alpha pathway demonstrates complex regulation, with both activation and suppression components observed depending on exposure duration and dose [7]. This pathway's dysregulation contributes to altered fatty acid metabolism and energy homeostasis disruption.

Temporal Dynamics of Toxicity

The temporal analysis of molecular changes reveals early metabolic perturbations preceding transcriptomic alterations. Initial exposure leads to rapid glutathione depletion and oxidative stress marker elevation, followed by compensatory upregulation of antioxidant enzyme genes [1]. This temporal sequence suggests that metabolic disruption represents the primary toxic mechanism, with transcriptomic changes reflecting secondary adaptive responses.

Progressive pathway dysregulation occurs with continued exposure, characterized by transition from adaptive to maladaptive responses. Early protective gene expression patterns give way to pro-inflammatory and pro-apoptotic signatures, indicating cellular transition toward irreversible damage [2].

Mechanistic Integration

The integrative analysis reveals that 2,2,2-Trichloro-N-(2-methoxyphenyl)acetamide exerts its toxic effects through multiple interconnected mechanisms. The compound's electrophilic trichloroacetyl group initiates covalent modification of cellular proteins, leading to proteostasis disruption and stress response activation . Simultaneously, metabolic activation generates reactive intermediates that deplete cellular antioxidant defenses and promote oxidative damage.

The methoxyphenyl moiety enhances cellular uptake and may contribute to specific protein interactions, influencing the compound's toxicity profile . This structural component affects both the compound's bioavailability and its ability to interact with specific molecular targets within hepatocytes.

Predictive Toxicity Models

The integrated molecular profiling data enables development of predictive toxicity models for trichloroacetamide compounds. Key biomarkers identified through this analysis include glutathione pathway metabolites, inflammatory cytokines, and oxidative stress indicators [1] [2]. These biomarkers provide early warning signs of hepatotoxicity and may serve as endpoints for toxicity assessment.

The molecular pathways identified through integrative analysis offer potential therapeutic targets for mitigating trichloroacetamide toxicity. Antioxidant supplementation, glutathione precursor administration, and anti-inflammatory interventions represent rational approaches based on the mechanistic understanding derived from this comprehensive molecular profiling [10].

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

266.962062 g/mol

Monoisotopic Mass

266.962062 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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